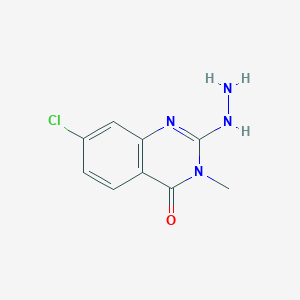![molecular formula C16H14O2 B14266274 [(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone is an organic compound with the molecular formula C16H14O2. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone typically involves the reaction of a suitable epoxide precursor with a phenylmethanone derivative. One common method is the epoxidation of a styrene derivative using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is the basis for its biological activity, including enzyme inhibition and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]methanol
- [(2R,3S)-3-(4-methylphenyl)oxiranyl]phenylmethanone
- [(2R,3R)-3-(4-methylphenyl)-2-oxiranyl]methanol
Uniqueness
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone is unique due to its specific stereochemistry and the presence of both an epoxide ring and a phenylmethanone moiety. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14O2/c1-11-7-9-13(10-8-11)15-16(18-15)14(17)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m1/s1 |
Clave InChI |
PAAXZHAKZNCFBI-CVEARBPZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)

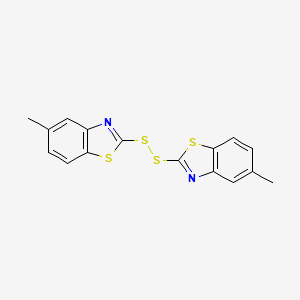
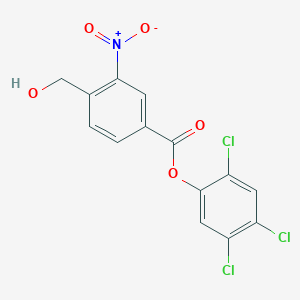
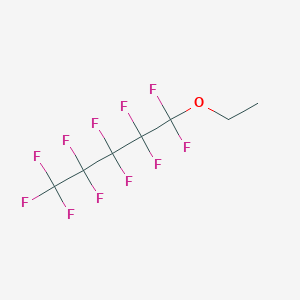
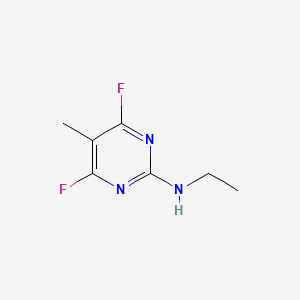
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
